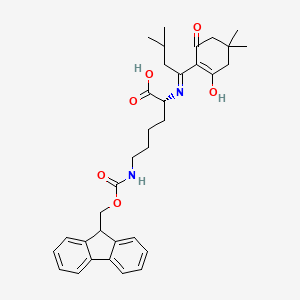
ivDde-D-Lys(Fmoc)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“ivDde-D-Lys(Fmoc)” is a building block used in the synthesis of branched, cyclic, and modified peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde .
Synthesis Analysis
The Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .Molecular Structure Analysis
The molecular structure of “ivDde-D-Lys(Fmoc)” is represented by the Hill Formula C₃₄H₄₂N₂O₆ . It has a molecular weight of 574.71 g/mol .Chemical Reactions Analysis
The side-chain ivDde group is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . When removing ivDde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .Physical and Chemical Properties Analysis
“ivDde-D-Lys(Fmoc)” appears as a white to slightly yellow powder . It is soluble in DMF .Wissenschaftliche Forschungsanwendungen
- Kettenverlängerung: Nach der Fmoc-Entschützung wird die Lysin-Seitenkette für die weitere Kettenverlängerung zugänglich .
- Vorteil: Diese Eigenschaft ermöglicht die sequenzielle Entschützung spezifischer Seitenketten während der Peptid-Assemblierung .
- Beispiele: Mögliche Anwendungen umfassen antimikrobielle Mittel, Enzyminhibitoren und Rezeptorliganden .
- Anwendungen: Untersuchung von Protein-Protein-Interaktionen, zellulärer Lokalisierung und Verfolgung der Peptidaufnahme .
Festphasen-Peptidsynthese (SPPS)
Orthogonale Schutzgruppenstrategie
Peptid-Dendrimere und verzweigte Peptide
Cyclische Peptide
Posttranslationale Modifikationen (PTMs)
Chemische Biologie und Proteomik
Zusammenfassend lässt sich sagen, dass ivDde-D-Lys(Fmoc) ein vielseitiges Werkzeug in der Peptidchemie ist, das Stabilität, Selektivität und Flexibilität bietet. Seine Anwendungen erstrecken sich über verschiedene Bereiche, von der Medikamentenentwicklung bis hin zur chemischen Biologie. Forscher erforschen weiterhin sein Potenzial, was es zu einem wertvollen Gut in der wissenschaftlichen Gemeinschaft macht . Wenn Sie weitere Details benötigen oder Fragen haben, zögern Sie bitte nicht, diese zu stellen!
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of “ivDde-D-Lys(Fmoc)” in the synthesis of branched, cyclic, and modified peptides by Fmoc SPPS presents opportunities for the development of novel peptides . Its stability and the ability to remove the ivDde group without affecting other amino acid residues make it a valuable tool in peptide synthesis .
Eigenschaften
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYNKHCHODACY-HHHXNRCGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
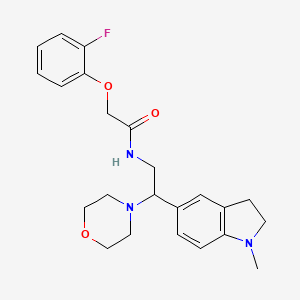
![2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2597837.png)
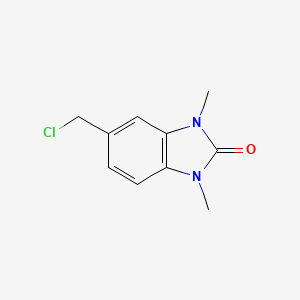

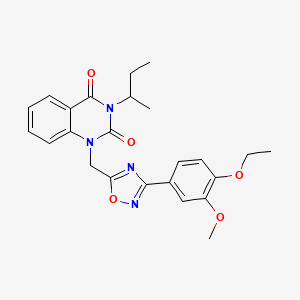
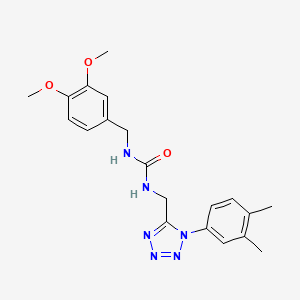
![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
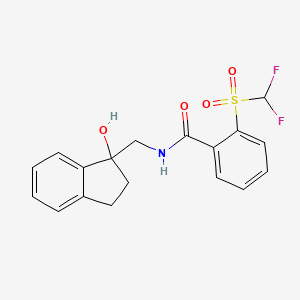
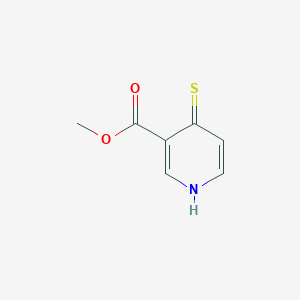
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)
![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/no-structure.png)
